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Compound of Interest

Triprolidine hydrochloride
Compound Name:
monohydrate

cat. No.: B1683668

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the crystal and molecular
structure of the antihistaminic drug Triprolidine hydrochloride monohydrate. The information
is based on single-crystal X-ray diffraction studies, offering a comprehensive resource for
professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Crystallographic Data and Structure Refinement

The crystal structure of Triprolidine hydrochloride monohydrate was determined to
understand its three-dimensional conformation, which is crucial for its interaction with the H1-
receptor. The compound crystallizes in the monoclinic space group P21/c.[1][2][3] Key
crystallographic data and refinement details are summarized below.
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Parameter

Value

Empirical Formula

C19H22N2-HCI-H20

Molecular Weight 332.88 g/mol
Crystal System Monoclinic
Space Group pP21/c
Molecules per Unit Cell (2) 4

Unit Cell Dimensions

a 14.777(2) A[1][2][3]
b 9.5785(8) A[1][2][3]
c 13.099(1) A[1][2][3]
B 90.48(2)°[1][2][3]
Radiation CuKa

26 max for data collection 129°[2][3]

Final R factors

R (unweighted)

0.051[1][2][3]

R (weighted)

0.077[1][2][3]

Molecular Geometry and Conformation

The analysis reveals specific conformational features of the Triprolidine molecule. The

presence of a double bond introduces significant rigidity to the central prop-1-ene chain.[1] The

spatial arrangement of the aromatic rings (2-pyridyl and p-tolyl) relative to this chain is a key

structural characteristic. The protonated tertiary nitrogen atom of the pyrrolidine ring is involved

in hydrogen bonding with the chloride ion, which in turn is connected to other chloride ions via

hydrogen bonds with water molecules.[1][2]
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Selected Geometric Parameters Value

Dihedral Angles

2-pyridyl ring to double bond plane 29.7°[1][2][3]
p-tolyl system to double bond plane 55.3°[1][2][3]
Inter-aryl (pyridyl-tolyl) 106.5°[1][2][3]

Average Bond Distances (e.s.d. 0.004 A)

Benzene ring C-C 1.384 A[1]

Pyridyl ring C-C 1.378 A[1]

Average Error Estimates (e.s.d.)

Distances (CI-X, X-X) 0.003 A[1]
Distances (X-H) 0.03 A[1]
Angles (X-X-X) 0.2°[1]

Experimental Protocols

The following section details the methodologies employed in the crystal structure analysis of
Triprolidine hydrochloride monohydrate.

Crystallization

Single crystals of suitable quality for X-ray diffraction were obtained through a slow cooling
method. A warm solution of Triprolidine hydrochloride monohydrate in anisole was prepared
and allowed to cool gradually, leading to the formation of well-defined crystals.[1]

X-ray Data Collection

A Picker FACS-1 diffractometer was used for the alignment of the crystal and for obtaining
refined unit cell constants.[1] The intensity data were collected using copper K-alpha (CuKa)
radiation.[2][3] Data were collected up to a 26 angle of 129°.[2][3] Out of 3123 reciprocal lattice
points measured, 2516 (approximately 80%) were classified as observed reflections.[1]
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Structure Determination and Refinement

The crystal structure was solved and subsequently refined. The refinement process resulted in
a final unweighted R factor of 0.051 and a weighted R factor of 0.077.[1][2][3] The positions of
the hydrogen atoms were also determined and included in the refinement.[1]

Visualized Experimental Workflow

The logical flow from sample preparation to final structure determination is a critical aspect of
crystallographic analysis. The following diagram illustrates this workflow.
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Caption: Experimental workflow for the crystal structure analysis of Triprolidine HCI
monohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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